3-Diazoniodeca-2,5,9-trien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazoniodeca-2,5,9-trien-2-olate is a chemical compound with the molecular formula C10H10N2O It is known for its unique structure and properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazoniodeca-2,5,9-trien-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by coupling with suitable trienolate precursors. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium group and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid in the presence of mineral acids. The resulting diazonium salts are then coupled with trienolate compounds under optimized conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazoniodeca-2,5,9-trien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into amines or other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
3-Diazoniodeca-2,5,9-trien-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazonium coupling reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules for various studies.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Diazoniodeca-2,5,9-trien-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, influencing pathways and processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Diazoniodeca-2,5,9-trien-2-olate
- 2-Diazoniodeca-2,5,9-trien-2-olate
- 5-Diazoniodeca-2,5,9-trien-2-olate
Uniqueness
3-Diazoniodeca-2,5,9-trien-2-olate is unique due to its specific structural configuration, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
185435-08-9 |
---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-diazodeca-5,9-dien-2-one |
InChI |
InChI=1S/C10H14N2O/c1-3-4-5-6-7-8-10(12-11)9(2)13/h3,6-7H,1,4-5,8H2,2H3 |
InChI-Schlüssel |
LPLVEIMUKJWVIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[N+]=[N-])CC=CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.